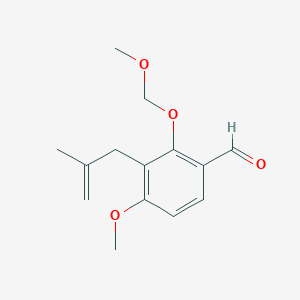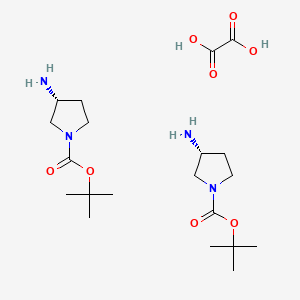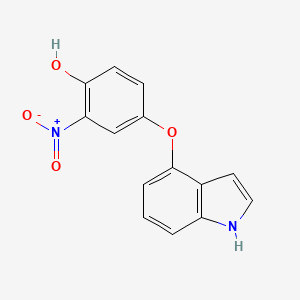
4-(1H-indol-4-yloxy)-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-4-yloxy)-2-nitrophenol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol typically involves the reaction of 4-hydroxyindole with 2-nitrophenol under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the indol-4-yloxy linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also help in reducing the reaction time and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1H-indol-4-yloxy)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The indole moiety can participate in coupling reactions with various electrophiles to form new C-C or C-N bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), organic solvents (e.g., dichloromethane).
Major Products:
Reduction: 4-(1H-indol-4-yloxy)-2-aminophenol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(1H-indol-4-yloxy)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an anti-cancer and anti-inflammatory agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1H-indol-4-yloxy)-2-nitrophenol involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to specific receptors and enzymes, modulating their activity. For instance, it can inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
- 4-(1H-indol-4-yloxy)-3-nitrophenol
- 4-(1H-indol-4-yloxy)-2-aminophenol
- 4-(1H-indol-4-yloxy)-2-methylphenol
Comparison: 4-(1H-indol-4-yloxy)-2-nitrophenol is unique due to the presence of both the indole and nitrophenol moieties, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits a different reactivity profile and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C14H10N2O4 |
|---|---|
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
4-(1H-indol-4-yloxy)-2-nitrophenol |
InChI |
InChI=1S/C14H10N2O4/c17-13-5-4-9(8-12(13)16(18)19)20-14-3-1-2-11-10(14)6-7-15-11/h1-8,15,17H |
Clave InChI |
FCVNYGPDARHKGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2)C(=C1)OC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


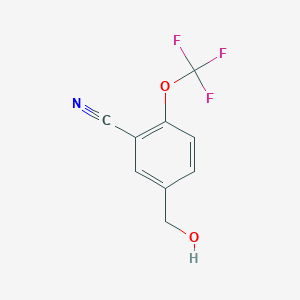
![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)
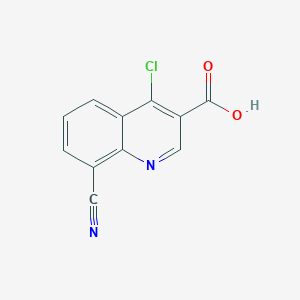
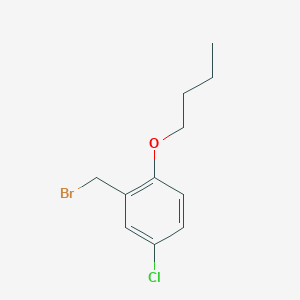
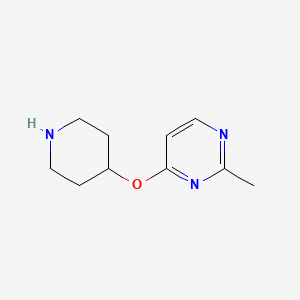

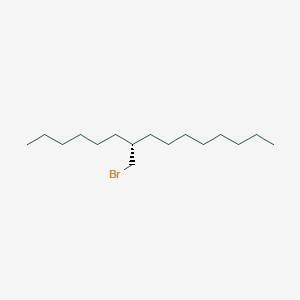
![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)
![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)
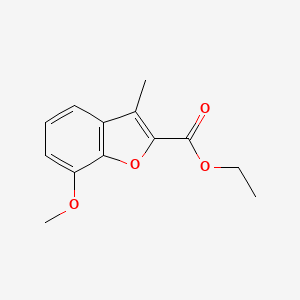

![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
